

Lisavanbulin activity paclitaxel-resistant cell lines

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Compound Focus: Lisavanbulin

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Understanding Paclitaxel Resistance Mechanisms

Paclitaxel kills cancer cells by stabilizing microtubules, which disrupts normal cell division and leads to cell death [1]. Resistance to paclitaxel is a major clinical challenge and arises through several key mechanisms, summarized in the table below.

Mechanism of Resistance	Key Players/Mutations	Functional Consequence
Drug Efflux Pumps	P-glycoprotein (P-gp/MDR1/ABCB1), MRP1 [2] [3] [1]	Increased drug export, reducing intracellular concentration [2]
Microtubule/Target Alterations	β -tubulin mutations (e.g., β I, β III, β IVa isotypes) [3] [1]	Altered drug binding site, reducing efficacy [1]
Anti-apoptotic Upregulation	Bcl-2, Bcl-xL; Inactivation of p53 [1]	Evasion of programmed cell death despite drug presence
Altered Signaling Pathways	JAK-STAT, NF- κ B, MAPK pathways; Hypoxia (VEGF) [1]	Activation of pro-survival and proliferation signals

Mechanism of Resistance	Key Players/Mutations	Functional Consequence
Epigenetic & Other Changes	Overexpression of TRAG-3/CSAG2, PPIA, EDIL3; lncRNAs (e.g., H19) [1] [4]	Diverse adaptations promoting cell survival and drug tolerance

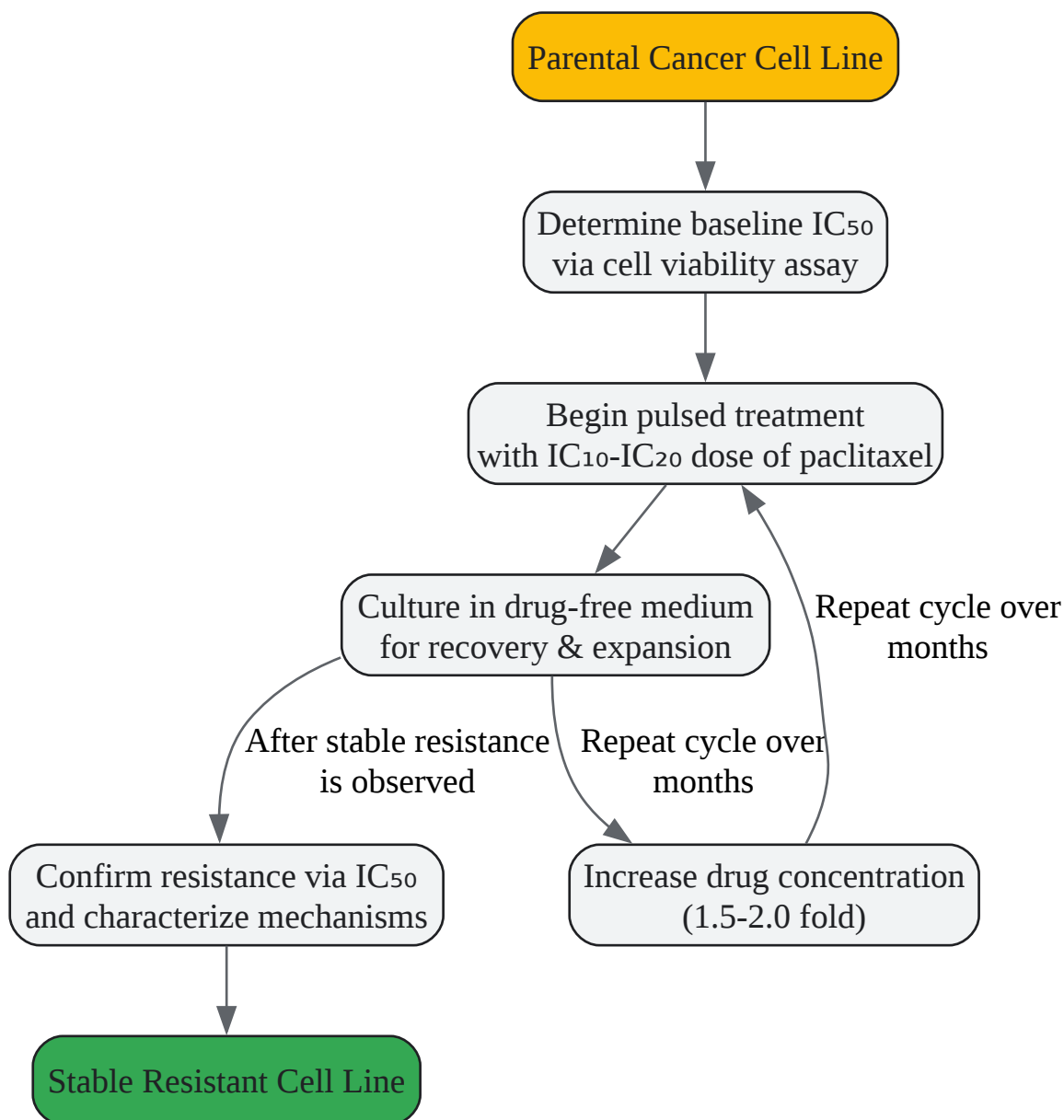
Established Paclitaxel-Resistant Cell Line Models

Researchers use various paclitaxel-resistant cell lines to study these mechanisms. The table below summarizes key models and their documented resistance factors.

Cancer Type	Cell Line Model	Fold Resistance (vs. Parental)	Key Identified Resistance Mechanism(s)
Prostate Cancer	DU145-TxR [5]	Information missing	Information missing
High-Grade Serous Ovarian Cancer	OVCAR8 PTX R (C & P variants) [2]	~15-20 fold	P-glycoprotein overexpression [2]
Breast Cancer	MDA-MB-231 PACR [3]	18-170 fold	Multidrug Resistance (MDR), loss of mitotic pathways [3]
Breast Cancer	ZR75-1 PACR/DOCR [3]	18-170 fold; Cross-resistance to anthracyclines	Multidrug Resistance (MDR), loss of mitotic pathways [3]
Breast Cancer	MCF-7/PTX [4]	Information missing	Upregulation of anti-apoptotic proteins (PPIA, stress-70 protein) [4]
Anaplastic Thyroid Cancer	8505C-PTX, SW1736-PTX [6]	Information missing	Increased BRD9 expression [6]

Experimental Protocols for Resistance Research

A standard approach for generating and validating resistant cell lines involves prolonged, stepwise exposure to the drug. The flowchart below outlines this general workflow.



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Key Experimental Steps in Detail:

- **Cell Viability and IC₅₀ Determination:**

- **Purpose:** Establish the sensitivity of the parental cell line before selection and confirm resistance afterward [5] [2].
 - **Protocol:** Seed cells in a 96-well plate. Treat with a range of paclitaxel concentrations (e.g., 0.1 nM to 1280 nM) for 48 hours. Add a cell viability reagent (e.g., WST-1, PrestoBlue, MTT) and measure absorbance/fluorescence. Calculate cell viability and use nonlinear regression to determine the IC₅₀ (half-maximal inhibitory concentration) [5] [2].
- **Induction of Resistance:**
 - **Purpose:** To select for a population of cells that can survive and proliferate in the presence of paclitaxel [5] [7].
 - **Protocol:** Treat parental cells with a low, non-lethal concentration of paclitaxel (around the IC₁₀-IC₂₀) for a short period (e.g., 2-4 days). Replace the medium with a drug-free medium and allow the surviving cells to recover and proliferate. Repeat this cycle, gradually increasing the paclitaxel concentration (e.g., 1.5 to 2.0-fold increments) with each pulse [5] [2]. This process can take several months to establish a stably resistant line [7].
- **Characterization of Resistant Lines:**
 - **Purpose:** To understand the molecular and functional changes driving resistance.
 - **Protocol:**
 - **Fold Resistance:** Compare the IC₅₀ of the resistant line to the parental line [2] [7].
 - **Mechanism Studies:** Use techniques like Western blotting (to detect P-glycoprotein [2] or anti-apoptotic proteins [4]), RNA sequencing [6], proteomic analysis [4], and functional assays (e.g., drug efflux assays) to identify the altered pathways.

A Framework for Evaluating Lisavanbulin

To assess **Lisavanbulin**'s potential, you can map its performance against the established resistance mechanisms using the protocols described.

- **Test in Validated Models:** Evaluate **Lisavanbulin**'s cytotoxicity across a panel of well-characterized paclitaxel-resistant cell lines (e.g., from the table above).
- **Quantify Activity:** Determine the **IC₅₀ and fold-resistance** of **Lisavanbulin** compared to paclitaxel in each model.
- **Investigate Mechanisms:** If **Lisavanbulin** remains active in resistant lines, probe the underlying reasons:
 - Is it a **poor substrate for P-glycoprotein**? Test its activity in the presence of P-gp inhibitors like Verapamil [2].

- Does it **effectively bind mutated tubulin**? Perform competitive binding assays.
- Does it **bypass apoptotic defects**? Analyze markers of apoptosis after treatment.

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